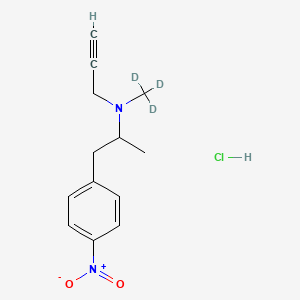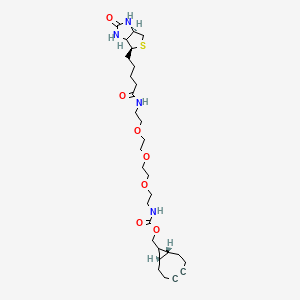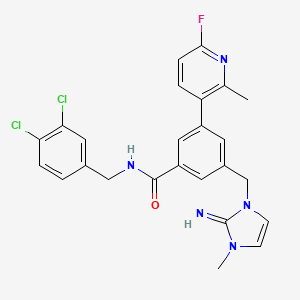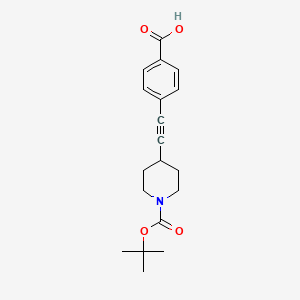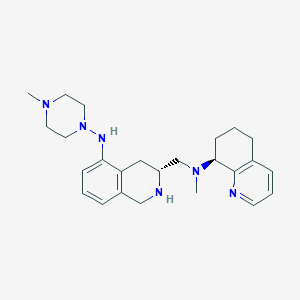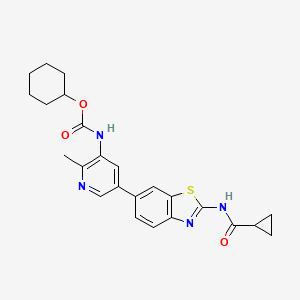
Ripk1-IN-12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ripk1-IN-12 is a small molecule inhibitor targeting receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is a crucial mediator of cell death and inflammation, making it a significant target for therapeutic interventions in various diseases, including autoimmune, inflammatory, neurodegenerative, and ischemic conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ripk1-IN-12 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s selectivity and potency. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using large-scale reactors, and implementing stringent quality control measures to ensure the final product meets regulatory standards .
化学反応の分析
Types of Reactions
Ripk1-IN-12 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced .
科学的研究の応用
Ripk1-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving RIPK1.
Biology: Investigates the role of RIPK1 in cell death and inflammation.
Medicine: Potential therapeutic agent for treating autoimmune, inflammatory, and neurodegenerative diseases.
Industry: Used in the development of new drugs targeting RIPK1-related pathways
作用機序
Ripk1-IN-12 exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that lead to cell death and inflammation. The molecular targets include various proteins involved in the necroptosis and apoptosis pathways, such as RIPK3 and mixed lineage kinase domain-like protein (MLKL) .
類似化合物との比較
Similar Compounds
Necrostatin-1: Another RIPK1 inhibitor with a different chemical structure.
GSK2656157: A type II kinase inhibitor targeting RIPK1.
Compound 4-155: A novel RIPK1 inhibitor with high selectivity and potency
Uniqueness of Ripk1-IN-12
This compound is unique due to its high selectivity for RIPK1 and its ability to penetrate the blood-brain barrier, making it a promising candidate for treating central nervous system diseases. Additionally, its distinct chemical structure offers advantages in terms of stability and bioavailability compared to other RIPK1 inhibitors .
特性
分子式 |
C24H26N4O3S |
|---|---|
分子量 |
450.6 g/mol |
IUPAC名 |
cyclohexyl N-[5-[2-(cyclopropanecarbonylamino)-1,3-benzothiazol-6-yl]-2-methylpyridin-3-yl]carbamate |
InChI |
InChI=1S/C24H26N4O3S/c1-14-20(27-24(30)31-18-5-3-2-4-6-18)11-17(13-25-14)16-9-10-19-21(12-16)32-23(26-19)28-22(29)15-7-8-15/h9-13,15,18H,2-8H2,1H3,(H,27,30)(H,26,28,29) |
InChIキー |
NIWSSTRNVNHTMO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4CC4)NC(=O)OC5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12425344.png)
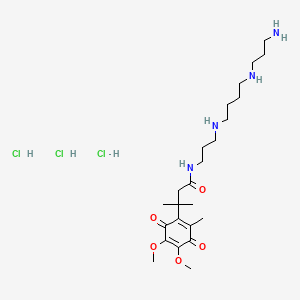
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one](/img/structure/B12425365.png)
![[(1R,2R,4S,5S)-9-hydroxy-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12425369.png)


![(2S,5S,8S,11S,18E,26S)-26-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2,5-dibenzyl-8-(3-carbamimidamidopropyl)-3,6,9,27-tetraoxo-1,4,7,10,16,21-hexazacycloheptacos-18-ene-11-carboxamide](/img/structure/B12425384.png)
![(1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol](/img/structure/B12425390.png)
